5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid
Overview
Description
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves multiple steps, starting from the appropriate isoindole precursor. The key steps include:
Formation of Isoindole Core: The isoindole core is synthesized through cyclization reactions involving suitable precursors.
Introduction of Diethoxy and Fluoro Groups: The diethoxy and fluoro groups are introduced through electrophilic substitution reactions, using reagents such as diethyl sulfate and fluorinating agents.
Sulfonation: The final step involves the sulfonation of the compound to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as recrystallization and chromatography for purification.
Quality Control: Implementing stringent quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, involving reagents like halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted isoindole derivatives.
Scientific Research Applications
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe and in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, influencing cellular signaling.
Affect Gene Expression: Alter gene expression patterns, impacting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 1H-Isoindol-3-amine, hydrochloride (1:1)
- 1,1-diethoxy-1H-isoindol-3-amine
Properties
CAS No. |
876384-13-3 |
---|---|
Molecular Formula |
C12H17FN2O6S |
Molecular Weight |
336.34 g/mol |
IUPAC Name |
5,6-diethoxy-7-fluoro-3H-isoindol-1-amine;sulfuric acid |
InChI |
InChI=1S/C12H15FN2O2.H2O4S/c1-3-16-8-5-7-6-15-12(14)9(7)10(13)11(8)17-4-2;1-5(2,3)4/h5H,3-4,6H2,1-2H3,(H2,14,15);(H2,1,2,3,4) |
InChI Key |
LKIJMPMSFGMHAG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=C2C(=C1)CN=C2N)F)OCC.OS(=O)(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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